2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol
Description
2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol (CAS: 2044704-44-9) is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a tetrahydropyran (oxan-4-yl) group and an ethanol moiety at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the tetrahydropyran ring.
Properties
IUPAC Name |
2-[4-(oxan-4-yl)pyridin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-6-2-12-9-11(1-5-13-12)10-3-7-15-8-4-10/h1,5,9-10,14H,2-4,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAWWDJMQAUPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with a tetrahydropyran derivative in the presence of a catalyst such as magnesium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary alcohols, amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The compound 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol , also known by its CAS number 865075-35-0, is a chemical substance with potential applications in various fields, including medicinal chemistry, agricultural science, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Structure
The structure of the compound features a pyridine ring substituted with a tetrahydrofuran moiety, which contributes to its unique chemical properties and potential biological activities.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The oxan group in this compound may enhance this activity by improving the lipophilicity and membrane permeability of the molecule, making it a candidate for developing new antimicrobial agents.
Case Study : A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives, showing that modifications to the oxan structure can lead to enhanced activity against resistant bacterial strains .
Agricultural Science
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be exploited to create effective agrochemicals that target specific pests while minimizing environmental impact.
Data Table: Pesticidal Activity Comparison
Materials Science
Polymer Synthesis
The compound can serve as a monomer in polymer chemistry, where its functional groups can participate in polymerization reactions. This application is particularly relevant in creating specialty polymers with tailored properties for specific applications such as coatings and adhesives.
Case Study : Research conducted at Oakwood Chemical highlighted the use of pyridine-based monomers in producing high-performance polymers with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key structural and physicochemical differences between 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol and three related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Polarity/Solubility Trends |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₂ | 193.25 g/mol | Pyridine, tetrahydropyran, ethanol | Moderate polarity (OH group) |
| 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol | C₈H₁₇NO₂ | 159.23 g/mol | Tetrahydropyran, ethanol, aminomethyl | Higher polarity (NH₂ group) |
| 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol | C₁₀H₂₁NO | 171.28 g/mol | Piperidine, isopropyl, ethanol | Higher lipophilicity (piperidine) |
| (±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol | C₁₀H₁₃N₇O | 263.26 g/mol | Pyrimidine, azide, pyridine, ethanol | High polarity (azide, NH₂ groups) |
Key Observations :
- Polarity: The presence of polar groups (e.g., hydroxyl, azide, or aminomethyl) increases solubility in polar solvents. For instance, 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol exhibits higher aqueous solubility due to its NH₂ group compared to the target compound .
- Lipophilicity : Piperidine-containing analogs (e.g., 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol) are more lipophilic, which may enhance membrane permeability in drug design .
- Functional Group Reactivity: The azide group in (±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol enables click chemistry applications, unlike the target compound’s hydroxyl group .
Analog-Specific Methods :
- 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol: Likely synthesized via reductive amination of a ketone intermediate, leveraging the aminomethyl group’s reactivity .
- Piperidine Analogs : Typically prepared via alkylation or ring-opening reactions of piperidine derivatives .
Biological Activity
2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol, also known as a pyridine derivative, is a compound that has garnered attention due to its potential biological activities. Characterized by the presence of both a pyridine and an oxane (tetrahydropyran) ring, this compound may exhibit various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.27 g/mol. The compound's structure includes:
- Pyridine Ring : Contributes to the compound's ability to interact with biological receptors.
- Oxane Ring : May enhance the stability and solubility of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 205.27 g/mol |
| IUPAC Name | 2-[4-(oxan-4-yl)pyridin-2-yl]ethanol |
| CAS Number | 865075-35-0 |
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors in biological systems. The mechanism may involve:
- Enzyme Inhibition : The pyridine moiety can bind to active sites of enzymes, potentially inhibiting their activity.
- Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Studies
Research has highlighted the potential biological activities of this compound, including:
Anticancer Potential
Pyridine derivatives are frequently investigated for their anticancer properties. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.
Case Study: Antimalarial Activity
A recent study evaluated the antimalarial potential of similar pyridine compounds, suggesting that modifications in the structure could enhance efficacy against malaria parasites. While direct studies on this compound are sparse, the findings indicate a promising avenue for future research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
Table 2: Comparison with Similar Pyridine Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-[4-(Tetrahydro-pyran)]pyridin-2-yletanol | Antimicrobial | |
| 1-(4-hydroxy-pyridin) derivatives | Anticancer | |
| 3-(pyridinyl)-5-methylisoxazole | Antiviral |
Future Directions in Research
Further investigation into the biological activity of this compound is warranted. Potential areas for future research include:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Elucidating specific molecular targets and pathways influenced by the compound.
- Structure–Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
